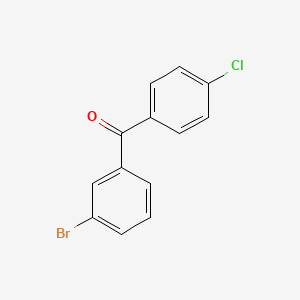

3-Bromo-4'-chlorobenzophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenyl)-(4-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSRHMLEPCMXHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373599 | |

| Record name | 3-Bromo-4'-chlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75762-56-0 | |

| Record name | 3-Bromo-4'-chlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 75762-56-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-4'-chlorobenzophenone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4'-chlorobenzophenone is a halogenated diaryl ketone that serves as a pivotal intermediate in modern organic synthesis. Its structural arrangement, featuring a central carbonyl bridge between a 3-brominated phenyl ring and a 4-chlorinated phenyl ring, offers distinct points for chemical modification, making it a valuable scaffold in medicinal chemistry and materials science.[1][2] The presence of two different halogens on separate aromatic rings allows for selective and orthogonal reactivity in cross-coupling reactions, a cornerstone of contemporary drug discovery.[3] This guide provides a comprehensive examination of the core physicochemical properties of this compound, grounded in both empirical data and established analytical principles. We will delve into its identity, physical characteristics, and spectroscopic signature, supported by detailed, field-proven experimental protocols to ensure scientific integrity and reproducibility.

Compound Identification and Molecular Architecture

Precise identification is the bedrock of chemical research and development. This compound is systematically identified by its IUPAC name and, most definitively, by its Chemical Abstracts Service (CAS) Registry Number.

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

| IUPAC Name | (3-bromophenyl)(4-chlorophenyl)methanone | [4] |

| CAS Number | 75762-56-0 | [5][6][7][8] |

| Molecular Formula | C₁₃H₈BrClO | [4] |

| Molecular Weight | 295.56 g/mol | [4] |

| Canonical SMILES | C1=CC(=C(C=C1)Br)C(=O)C2=CC=C(C=C2)Cl | [4] |

| InChI Key | JDSRHMLEPCMXHS-UHFFFAOYSA-N | [4] |

The molecule's three-dimensional structure and electronic properties are dictated by the interplay of its constituent parts: two aromatic rings and a central ketone. The carbonyl group is electron-withdrawing, and the halogen substituents also exert a significant inductive effect, influencing the molecule's reactivity and intermolecular interactions.

Caption: Molecular structure of (3-bromophenyl)(4-chlorophenyl)methanone.

Core Physicochemical Characteristics

Understanding the physical properties of this compound is essential for its proper handling, storage, reaction setup, and formulation. These properties are a direct consequence of its molecular weight, structure, and the intermolecular forces at play.

Table 2: Summary of Physical Properties

| Property | Value | Notes |

| Appearance | Crystalline solid | Typically appears as a white to off-white powder. |

| Melting Point | 118.0 - 120.0 °C | A sharp melting range is indicative of high purity.[5] |

| Boiling Point | Not available | High molecular weight suggests a high boiling point, likely requiring vacuum distillation to prevent decomposition. |

| Solubility | Insoluble in water. Soluble in common organic solvents (e.g., chloroform, dichloromethane, acetone). | The nonpolar, aromatic structure dominates, leading to poor aqueous solubility. |

The melting point is a critical parameter for purity assessment. An impure sample would exhibit a depressed and broadened melting range.[9] The compound's hydrophobicity is a key consideration in drug development, often requiring advanced formulation strategies to ensure adequate bioavailability if used as a pharmaceutical active ingredient or advanced intermediate.

Spectroscopic Profile

Spectroscopic analysis provides an electronic and vibrational fingerprint of the molecule, which is indispensable for structure verification and quality control. While a comprehensive public database of spectra for this specific isomer is limited, its features can be reliably predicted based on established principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR are the most informative.

-

¹H NMR (Proton NMR): The spectrum will exhibit signals exclusively in the aromatic region (typically δ 7.2-7.9 ppm). The eight aromatic protons are chemically non-equivalent and will present as a series of complex multiplets (doublets, triplets, and doublet of doublets) due to spin-spin coupling with their neighbors. The electron-withdrawing effects of the carbonyl group and halogens will cause the protons ortho to these groups to shift further downfield.

-

¹³C NMR (Carbon NMR): The spectrum will show 13 distinct signals for each carbon atom. The most downfield signal will correspond to the carbonyl carbon (C=O), typically appearing around δ 194-196 ppm. The carbon atoms directly bonded to the bromine and chlorine will have their chemical shifts influenced by the halogen's electronegativity and anisotropic effects. The remaining aromatic carbons will appear in the typical δ 120-140 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

-

Key Absorptions:

-

C=O Stretch: A strong, sharp absorption band between 1650-1670 cm⁻¹ is the most prominent feature, characteristic of a diaryl ketone.[3]

-

Aromatic C=C Stretches: Multiple sharp bands of medium intensity will appear in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Stretches: These will be observed as a group of weaker bands just above 3000 cm⁻¹ .

-

C-Br and C-Cl Stretches: These vibrations appear in the fingerprint region (below 1000 cm⁻¹) and can be difficult to assign definitively without comparative analysis.

-

Experimental Methodologies: A Self-Validating Approach

The trustworthiness of physicochemical data hinges on the rigor of the experimental protocols used for its determination. The following sections detail standard, validated methodologies for key analyses.

Protocol for Melting Point Determination

Causality: The melting point is a thermodynamically defined temperature at which a solid's crystal lattice breaks down. The sharpness of this transition is a robust indicator of purity. This protocol ensures a slow, controlled heating rate near the melting point to maintain thermal equilibrium between the sample and the thermometer, yielding an accurate measurement.[10]

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Loading: Tap the open end of a glass capillary tube into the powder until a 2-3 mm column of material is obtained.

-

Packing: Invert the capillary and tap the sealed end gently on a hard surface to tightly pack the solid at the bottom.[11]

-

Measurement: Place the capillary in a calibrated melting point apparatus. Heat rapidly to a temperature approximately 15-20°C below the expected melting point (118°C).

-

Equilibration: Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Recording: Record the temperature at which the first drop of liquid is observed (T_onset) and the temperature at which the last crystal melts (T_completion). The melting point is reported as this range.

Protocol for NMR Spectrum Acquisition

Causality: This protocol is designed to produce a high-resolution spectrum by ensuring the sample is dissolved in a deuterated solvent (to avoid overwhelming solvent signals) and is free of particulate matter, which can degrade magnetic field homogeneity and broaden spectral lines.[12][13]

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound for a ¹H spectrum (or 50-100 mg for ¹³C) into a clean, dry vial.[13]

-

Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure the compound is fully dissolved.

-

Filtration: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any suspended particles.[14]

-

Acquisition: Place the NMR tube in the spectrometer. The instrument will then be "locked" onto the deuterium signal of the solvent, the magnetic field will be "shimmed" to optimize homogeneity, and the data will be acquired.

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed by the instrument's software to generate the frequency-domain NMR spectrum.

Protocol for IR Spectrum Acquisition (ATR Method)

Causality: Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining IR spectra of solids without extensive sample preparation like creating KBr pellets.[15] It relies on the principle of an evanescent wave penetrating a small distance into the sample placed in direct contact with an ATR crystal.

Step-by-Step Methodology:

-

Background Scan: Ensure the ATR crystal (typically diamond or ZnSe) is clean. Take a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the powdered this compound onto the crystal.

-

Apply Pressure: Lower the pressure arm to ensure firm, even contact between the solid sample and the ATR crystal.

-

Spectrum Acquisition: Collect the sample spectrum. The instrument will typically co-add multiple scans to improve the signal-to-noise ratio.

-

Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Applications in Synthesis and Drug Discovery

The true value of a chemical intermediate is realized in its synthetic utility. This compound is a prime example of a "scaffold" molecule, particularly prevalent in medicinal chemistry.[1] The benzophenone core is found in numerous bioactive natural products and marketed drugs.[2][3]

The differential reactivity of the C-Br and C-Cl bonds is a key strategic advantage. The C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) than the C-Cl bond. This allows for selective functionalization at the 3-position of the first phenyl ring, followed by a subsequent, often more forcing, reaction at the 4'-position of the second ring. This orthogonal reactivity is highly sought after in the construction of complex molecular architectures for drug candidates.[16][17]

Caption: Orthogonal synthesis strategy enabled by this compound.

Safety and Handling

As a halogenated aromatic ketone, this compound requires careful handling in a laboratory setting. A thorough review of the Safety Data Sheet (SDS) is mandatory before use.

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hazards: May cause skin, eye, and respiratory irritation.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a well-defined chemical entity with distinct physicochemical properties that underpin its utility as a synthetic intermediate. Its identity is confirmed by its CAS number and molecular formula, while its crystalline nature is characterized by a sharp melting point. Although detailed public spectroscopic data is sparse, its NMR and IR spectral features can be confidently predicted, providing a reliable basis for structural verification. The robust, validated experimental protocols outlined in this guide provide a framework for the accurate and reproducible determination of its properties. The strategic placement of two different halogen atoms makes this compound a highly valuable and versatile tool for the synthesis of complex molecules, particularly in the field of drug discovery.

References

- Rieke Metals. (2017). Safety Data Sheet: this compound.

-

University of Colorado, Boulder, Department of Chemistry and Biochemistry. (n.d.). NMR Spectrum Acquisition. Organic Chemistry at CU Boulder. Retrieved from [Link]

- Srivastava, V., & Singh, P. P. (2017). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 7(49), 30889-30911.

- El-Hawary, S. S., et al. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Advances, 13(34), 23868-23891.

-

Scribd. (n.d.). 11 Experiment 3 | PDF | Melting Point. Retrieved from [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

- He, W., Zhang, R., & Cai, M. (2016). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Advances, 6(48), 42604-42608.

-

JoVE. (2017). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

- University of Babylon. (n.d.). Experiment 1: Melting Point. Retrieved from a publicly available university lab manual.

-

Massachusetts Institute of Technology. (2000). Infrared Spectroscopy (IR) - Experimental Design. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2014). Structure-based Design Of Benzophenone Inhibitors Targeting Enoyl-ACP Reductase Enzyme. Retrieved from [Link]

- JEOL. (n.d.). NMR Sample Preparation. Retrieved from a publicly available technical note.

-

LibreTexts Chemistry. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2023). Examples of benzophenone derivatives in the market and their uses. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 5.4: The 1H-NMR experiment. Retrieved from [Link]

- University of Wisconsin-Madison. (n.d.). Experiment 11 — Infrared Spectroscopy. Retrieved from a publicly available university lab manual.

- University of Colorado, Boulder. (2002). Infrared Spectroscopy: Theory. Retrieved from a publicly available university lab manual.

-

National Center for Biotechnology Information. (2017). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. PubMed Central. Retrieved from [Link]

-

WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-4-chlorophenol. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorobenzophenone. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C13H8BrClO). Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromo-4'-chlorobenzophenone - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). (3-Amino-2-chlorophenyl)-(4-bromophenyl)methanone. Retrieved from [Link]

-

UCL Discovery. (2020). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. Retrieved from [Link]

- Google Patents. (n.d.). WO2023005587A1 - Synthesis method for empagliflozin key intermediate.

-

Pharmaffiliates. (n.d.). CAS No : 1545444-71-0 | Product Name : (3-Bromo-4-chlorophenyl)(4-fluorophenyl)methanone. Retrieved from [Link]

-

JConsort: Consortium of Research Journals. (n.d.). RAMAN AND INFRARED SPECTRA OF 4-CHLORO- BENZOPHENONE. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromo-benzophenone - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzene, 1-bromo-3-chloro-. Retrieved from [Link]

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02788K [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - this compound (C13H8BrClO) [pubchemlite.lcsb.uni.lu]

- 5. riekemetals.com [riekemetals.com]

- 6. This compound | 75762-56-0 [chemicalbook.com]

- 7. 75762-56-0|this compound|BLD Pharm [bldpharm.com]

- 8. matrixscientific.com [matrixscientific.com]

- 9. uomosul.edu.iq [uomosul.edu.iq]

- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. sites.bu.edu [sites.bu.edu]

- 15. amherst.edu [amherst.edu]

- 16. globalresearchonline.net [globalresearchonline.net]

- 17. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-4'-chlorobenzophenone: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 3-Bromo-4'-chlorobenzophenone, a halogenated aromatic ketone with significant potential as a building block in medicinal chemistry and materials science. This document delves into its chemical identity, a robust synthetic protocol, its structural and spectroscopic characteristics, and its prospective applications, particularly for researchers, scientists, and professionals in drug development.

Introduction and Chemical Identity

This compound, with the CAS Number 75762-56-0 , is a disubstituted benzophenone featuring a bromine atom on one phenyl ring and a chlorine atom on the other.[1] The strategic placement of these halogen atoms provides multiple reactive handles for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecular architectures. The presence of halogens can also significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds, a key consideration in drug design.[2]

The benzophenone scaffold itself is a ubiquitous structure in a variety of biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] Consequently, substituted benzophenones like this compound are of considerable interest to medicinal chemists.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| CAS Number | 75762-56-0 | [1] |

| Molecular Formula | C₁₃H₈BrClO | [5] |

| Molecular Weight | 295.56 g/mol | [1] |

| IUPAC Name | (3-bromophenyl)(4-chlorophenyl)methanone | [5] |

| SMILES | C1=CC(=CC(=C1)Br)C(=O)C2=CC=C(C=C2)Cl | [5] |

| InChI | InChI=1S/C13H8BrClO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8H | [5] |

Molecular Structure

The molecular structure of this compound consists of two phenyl rings attached to a central carbonyl group. One ring is substituted with a bromine atom at the meta-position (position 3), and the other ring is substituted with a chlorine atom at the para-position (position 4').

Caption: Molecular structure of this compound.

Synthesis via Friedel-Crafts Acylation

A robust and widely applicable method for the synthesis of benzophenones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst. For the synthesis of this compound, a strategic choice of reactants is crucial to ensure the desired regioselectivity. The recommended approach is the acylation of chlorobenzene with 3-bromobenzoyl chloride.

Reaction Rationale

The rationale for this synthetic strategy is to introduce the acyl group to the less deactivated ring. Chlorobenzene is an ortho-, para-directing deactivator. The acylation will predominantly occur at the para position due to less steric hindrance compared to the ortho positions. The use of 3-bromobenzoyl chloride as the acylating agent ensures the correct placement of the bromine atom.

Sources

- 1. This compound | 75762-56-0 [chemicalbook.com]

- 2. Principles and applications of halogen bonding in medicinal chemistry and chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Bromo-4'-chlorochalcone | C15H10BrClO | CID 5796429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chlorobenzophenone | C13H9ClO | CID 8653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C13H8BrClO) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-4'-chlorobenzophenone

Introduction: The Significance of Halogenated Benzophenones

The benzophenone scaffold is a cornerstone in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities and photophysical properties.[1] The introduction of halogen atoms, such as bromine and chlorine, onto the aromatic rings can profoundly influence a molecule's lipophilicity, metabolic stability, and electronic properties.[1] 3-Bromo-4'-chlorobenzophenone, which incorporates a bromine atom on one ring and a chlorine atom on the other, presents a unique substitution pattern. Accurate structural elucidation via spectroscopic methods is paramount for quality control, reaction monitoring, and understanding structure-activity relationships. This guide provides the foundational spectroscopic knowledge and detailed protocols to enable researchers to confidently identify and characterize this molecule.

Molecular Structure and Atom Numbering

For clarity and consistency throughout this guide, the atoms of this compound are numbered as shown below. This systematic numbering is crucial for the unambiguous assignment of NMR signals.

Caption: Structure of this compound with IUPAC numbering.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of distinct proton environments and their connectivity within a molecule.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

The following protocol outlines the standard procedure for preparing a high-quality NMR sample of a solid compound like this compound.

-

Sample Preparation: Accurately weigh 5-20 mg of the solid sample into a clean, dry vial.[2][3]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound. Chloroform-d (CDCl₃) is a common choice for nonpolar organic molecules.[2] Add approximately 0.6-0.7 mL of the solvent to the vial.[3]

-

Dissolution: Gently vortex or sonicate the mixture to ensure the sample is fully dissolved, creating a homogenous solution free of particulate matter.[2][3]

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any remaining microparticulates, carefully transfer the solution into a high-quality 5 mm NMR tube.[4] The optimal sample height in the tube is typically 4-5 cm.[2][5]

-

Execution: Insert the sample into the NMR spectrometer. The instrument will perform a series of automated steps including locking onto the deuterium signal of the solvent, shimming to optimize magnetic field homogeneity, and tuning the probe before acquiring the spectrum.[2]

Predicted ¹H NMR Spectrum and Interpretation

The aromatic region of the spectrum (δ 7.0-8.5 ppm) will be complex. The electron-withdrawing nature of the carbonyl group and the halogens will deshield the aromatic protons, shifting them downfield.

-

4'-Chlorophenyl Ring (Ring B): This ring will exhibit a classic AA'BB' system, appearing as two distinct doublets due to the symmetry of the para-substitution.

-

H2'/H6': These protons are ortho to the carbonyl group and will be significantly deshielded. They are expected to appear as a doublet around δ 7.7-7.8 ppm.

-

H3'/H5': These protons are meta to the carbonyl group and ortho to the chlorine atom. They will appear as a doublet around δ 7.4-7.5 ppm.

-

-

3-Bromophenyl Ring (Ring A): This ring is unsymmetrical, and thus all four protons are chemically distinct, leading to more complex splitting patterns.

-

H2: This proton is ortho to the carbonyl group and meta to the bromine. It will be the most downfield proton on this ring, likely appearing as a triplet or a narrow multiplet around δ 7.9-8.0 ppm.

-

H6: This proton is also ortho to the carbonyl group and will be deshielded, appearing as a doublet of doublets (or triplet) around δ 7.7-7.8 ppm.

-

H4: This proton is para to the carbonyl and ortho to the bromine. It is expected to be a doublet of doublets around δ 7.6-7.7 ppm.

-

H5: This proton is meta to the carbonyl and flanked by a proton and a bromine atom. It will likely appear as a triplet around δ 7.3-7.4 ppm.

-

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H2' / H6' | 7.75 | Doublet (d) | 2H |

| H3' / H5' | 7.48 | Doublet (d) | 2H |

| H2 | 7.95 | Triplet (t) | 1H |

| H6 | 7.72 | Doublet (d) | 1H |

| H4 | 7.65 | Doublet (d) | 1H |

| H5 | 7.38 | Triplet (t) | 1H |

Caption: Logical workflow for predicting the ¹H NMR spectrum.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy reveals the number of unique carbon environments in a molecule. Due to the low natural abundance of the ¹³C isotope, a higher sample concentration is often required.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

The sample preparation follows the same procedure as for ¹H NMR, with the key difference being the amount of sample used.

-

Sample Concentration: For a standard ¹³C NMR experiment, a higher concentration of 20-50 mg in 0.6-0.7 mL of deuterated solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.[2][3]

-

Acquisition Parameters: Key parameters to consider are the relaxation delay (typically 2-5 seconds) and the number of scans, which can range from several hundred to several thousand.[6]

Predicted ¹³C NMR Spectrum and Interpretation

We expect to see 13 distinct signals in the broadband-decoupled ¹³C NMR spectrum, as there are no elements of symmetry in the molecule that would make any carbon atoms chemically equivalent.

-

Carbonyl Carbon (C7): The carbonyl carbon is the most deshielded and will appear at the lowest field, predicted to be around δ 194-196 ppm.

-

Ipso-Carbons (Carbons bonded to substituents):

-

C1 & C1': These quaternary carbons attached to the carbonyl group will be downfield, likely in the δ 135-140 ppm range.

-

C4': The carbon bonded to chlorine (C-Cl) is expected around δ 138-140 ppm.

-

C3: The carbon bonded to bromine (C-Br) will be influenced by the "heavy atom effect," which, despite bromine's electronegativity, causes shielding. This results in an upfield shift compared to what might be expected, with a predicted value around δ 122-124 ppm.[7]

-

-

Aromatic CH Carbons: The remaining 8 carbons will appear in the typical aromatic region of δ 125-136 ppm. Their precise shifts are influenced by their position relative to the electron-withdrawing carbonyl and halogen substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C7 (C=O) | 195.0 | Highly deshielded carbonyl carbon |

| C4' | 139.5 | Ipso-carbon attached to Cl, deshielded |

| C1' | 138.8 | Quaternary, ipso to carbonyl |

| C1 | 136.5 | Quaternary, ipso to carbonyl on brominated ring |

| C4 | 135.5 | Aromatic CH |

| C2 | 133.0 | Aromatic CH |

| C2' / C6' | 131.8 | Aromatic CH, ortho to carbonyl |

| C6 | 130.5 | Aromatic CH |

| C3' / C5' | 129.0 | Aromatic CH, meta to carbonyl |

| C5 | 128.5 | Aromatic CH |

| C3 | 122.8 | Ipso-carbon attached to Br (Heavy Atom Effect) |

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring an FT-IR Spectrum

For a solid sample, the "Thin Solid Film" method is a common and straightforward approach.

-

Sample Preparation: Place a small amount of the solid (approx. 50 mg) into a small vial.[8]

-

Dissolution: Add a few drops of a volatile solvent, such as methylene chloride or acetone, to completely dissolve the solid.[8]

-

Film Casting: Using a pipette, place a drop of the concentrated solution onto the surface of a single, clean salt plate (e.g., KBr or NaCl).[8]

-

Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate. The ideal film is transparent or slightly cloudy.[8]

-

Analysis: Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum.

Alternatively, the KBr pellet method can be used, where a small amount of sample (1-2 mg) is finely ground with ~100 mg of dry KBr powder and pressed into a transparent pellet.[9]

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound will be characterized by several key absorption bands.

-

C=O Stretch: A strong, sharp absorption band characteristic of an aromatic ketone will be prominent. Conjugation with the two aromatic rings lowers the frequency compared to a saturated ketone. The electron-withdrawing halogens may slightly increase it. This peak is expected in the range of 1660-1685 cm⁻¹ .

-

Aromatic C=C Stretches: Multiple sharp bands of medium intensity will appear in the 1450-1600 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon double bonds within the aromatic rings.

-

Aromatic C-H Stretches: These vibrations will produce a group of weak to medium bands appearing just above 3000 cm⁻¹ .

-

C-Cl and C-Br Stretches: The carbon-halogen stretching vibrations are found in the fingerprint region. A medium to strong band for the C-Cl stretch is expected around 1090-1100 cm⁻¹ (for the C-aryl bond) and a band for the C-Br stretch is expected in the 1030-1070 cm⁻¹ region. These can sometimes be difficult to assign definitively without comparative spectra.

-

Aromatic C-H Bending (Out-of-Plane): Strong absorptions in the 680-900 cm⁻¹ region correspond to the out-of-plane C-H bending vibrations. The specific pattern can sometimes give clues about the ring substitution patterns.

Table 3: Predicted Key Infrared Absorption Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Carbonyl (C=O) Stretch | 1660 - 1685 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-Cl Stretch (Aryl) | 1090 - 1100 | Strong |

| C-Br Stretch (Aryl) | 1030 - 1070 | Medium |

| Aromatic C-H Out-of-Plane Bend | 680 - 900 | Strong |

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of this compound relies on the synergistic interpretation of all three spectroscopic techniques. The following workflow illustrates the logical process from sample preparation to structural verification.

Sources

- 1. benchchem.com [benchchem.com]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. organomation.com [organomation.com]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. drawellanalytical.com [drawellanalytical.com]

The Versatile Scaffold: Unlocking the Potential of 3-Bromo-4'-chlorobenzophenone in Modern Medicinal Chemistry

An In-depth Technical Guide

Abstract

The benzophenone core is a privileged scaffold in medicinal chemistry, consistently appearing in natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3] The strategic introduction of halogen atoms onto this scaffold can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its therapeutic potential.[4] This guide focuses on 3-Bromo-4'-chlorobenzophenone, a halogenated diarylketone, as a versatile starting material for the synthesis of novel therapeutic agents. We will explore its synthesis, physicochemical properties, and, most importantly, its potential applications in medicinal chemistry, drawing insights from the well-established pharmacology of related benzophenone analogs. This document will serve as a technical resource for researchers and drug development professionals, providing not only a comprehensive overview of the field but also detailed experimental protocols and visual aids to facilitate further investigation into this promising chemical entity.

Introduction: The Strategic Importance of the Halogenated Benzophenone Core

The benzophenone framework, characterized by two phenyl rings attached to a central carbonyl group, is a cornerstone of numerous pharmacologically active molecules.[1] Its derivatives have demonstrated a wide array of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[3] The true potential of this scaffold, however, is often unlocked through strategic functionalization of the phenyl rings.

The incorporation of halogen atoms, specifically bromine and chlorine, is a well-established strategy in medicinal chemistry to enhance the drug-like properties of a molecule.[5] Halogens can influence a compound's:

-

Lipophilicity: Affecting cell membrane permeability and oral absorption.

-

Metabolic Stability: Blocking sites of metabolism and increasing the compound's half-life.[4]

-

Binding Affinity: Participating in halogen bonding, a non-covalent interaction that can enhance binding to target proteins.

This compound presents a particularly interesting case. The distinct electronic and steric properties of the bromine and chlorine atoms at the meta and para positions, respectively, offer a unique starting point for creating a diverse library of compounds with finely tuned biological activities.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₈BrClO |

| Molecular Weight | 295.56 g/mol [6] |

| CAS Number | 75762-56-0[6] |

| Appearance | White to off-white crystalline powder[7] |

| Solubility | Soluble in organic solvents like ethanol, methanol, and acetone; slightly soluble in water[7] |

Synthesis of the this compound Scaffold

The most common and versatile method for synthesizing benzophenones is the Friedel-Crafts acylation. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For this compound, this can be achieved by reacting 3-bromobenzoyl chloride with chlorobenzene.

Experimental Protocol: Friedel-Crafts Acylation

Objective: To synthesize this compound.

Materials:

-

3-Bromobenzoyl chloride

-

Chlorobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1M HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol (for recrystallization)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane.

-

Addition of Reactants: Cool the suspension in an ice bath. To this, add a solution of 3-bromobenzoyl chloride (1 equivalent) in anhydrous DCM dropwise, maintaining the temperature below 5°C.

-

Aromatic Addition: After the addition is complete, add chlorobenzene (1.1 equivalents) to the reaction mixture, again in a dropwise manner.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by pouring it over crushed ice containing concentrated HCl.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from ethanol to yield pure this compound.

Synthesis Workflow Diagram```dot

Caption: Potential inhibition of the p38 MAP kinase pathway by a this compound derivative.

Agents for Neurodegenerative Diseases

Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Benzophenone-based molecules have been developed as effective AChE inhibitors. [1] Hypothesis: The benzophenone core of this compound can act as a scaffold to position functional groups that interact with the active site of AChE. The bromo and chloro substituents can be used to anchor linkers to other pharmacophoric groups, potentially leading to dual-binding site inhibitors with enhanced potency.

Structure-Activity Relationship (SAR) Logic

The exploration of derivatives of this compound should be guided by a systematic SAR strategy.

Caption: Logical flow for exploring the structure-activity relationship of the core scaffold.

Future Perspectives and Conclusion

This compound is more than just a chemical intermediate; it is a launchpad for the discovery of novel therapeutics. Its pre-functionalized, halogenated scaffold offers chemists a robust and versatile platform for creating diverse molecular architectures. The potential applications discussed in this guide, from anticancer to neuroprotective agents, are based on the solid foundation of decades of research into the medicinal chemistry of benzophenones. [1][3] Future research should focus on:

-

Library Synthesis: The systematic synthesis of a diverse library of derivatives based on the this compound core.

-

High-Throughput Screening: Screening this library against a wide range of biological targets to identify novel activities.

-

Computational Modeling: Using in silico methods to predict the binding modes of new derivatives and to guide the design of more potent and selective compounds.

This technical guide has laid out the foundational knowledge and experimental framework necessary to begin exploring the potential of this compound. By leveraging the principles of medicinal chemistry and the strategic use of its inherent chemical reactivity, the scientific community can unlock the full therapeutic potential of this promising scaffold.

References

-

Chlorobenzophenone: Properties, Applications, Synthesis, and Safety Considerations. Available at: [Link]

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC - NIH. Available at: [Link]

-

3-Bromo-4-chlorobenzoic acid - Amerigo Scientific. Available at: [Link]

-

The Role of 3-Bromo-4-Chloro-Benzaldehyde in Modern Pharmaceutical Synthesis. Available at: [Link]

-

Alprazolam - Wikipedia. Available at: [Link]

-

Synthesis and structure-activity relationships of 3-aminobenzophenones as antimitotic agents - PubMed. Available at: [Link]

-

Experimental Chemistry II - Oregon State University. Available at: [Link]

-

Structure activity relationship of the synthesized compounds - ResearchGate. Available at: [Link]

-

This compound (C13H8BrClO) - PubChemLite. Available at: [Link]

-

Benzophenone: A Ubiquitous Scaffold in Medicinal Chemistry - ResearchGate. Available at: [Link]

-

Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC. Available at: [Link]

-

Structure activity relationships for substituted chlorophene analogs - ResearchGate. Available at: [Link]

-

A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC - NIH. Available at: [Link]

-

3-Bromo-4-chlorobenzaldehyde | C7H4BrClO | CID 14049809 - PubChem. Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. Available at: [Link]

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry - PubMed. Available at: [Link]

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 75762-56-0 [chemicalbook.com]

- 7. pharm.sinocurechem.com [pharm.sinocurechem.com]

3-Bromo-4'-chlorobenzophenone: A Strategic Building Block for Complex Molecule Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

3-Bromo-4'-chlorobenzophenone is a halogenated diaryl ketone that serves as a highly versatile and strategic building block in modern organic synthesis. Its structure is distinguished by two key features: a benzophenone core, known for its presence in photoinitiators and diverse biologically active compounds, and two different halogen atoms at electronically distinct positions. The bromine atom at the meta-position and the chlorine atom at the para-prime position exhibit differential reactivity, particularly in palladium-catalyzed cross-coupling reactions. This predictable regioselectivity allows for sequential, controlled functionalization, making it an invaluable intermediate in the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, with a focus on its utility in synthesizing precursors for high-value targets such as kinase inhibitors. We will explore the causality behind experimental choices in key protocols, including Suzuki-Miyaura and Buchwald-Hartwig couplings, to provide field-proven insights for laboratory application.

The Strategic Value of Halogenated Benzophenones

The benzophenone scaffold is a privileged structure in both medicinal chemistry and materials science.[1] The introduction of halogen atoms onto this core profoundly influences the molecule's physicochemical properties. Halogenation can enhance lipophilicity, which affects cell membrane permeability, and can block sites of metabolism, thereby increasing a drug candidate's in vivo stability.[1] Furthermore, halogens can participate in halogen bonding, a non-covalent interaction that can influence ligand-receptor binding affinity.[1]

This compound (CAS 75762-56-0) exemplifies the concept of a multi-functional building block.[2][3][4] It provides chemists with two distinct synthetic handles, enabling a modular approach to library synthesis and the development of complex lead compounds.

Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties and hazards is fundamental to its effective and safe use in a laboratory setting.

Key Properties

| Property | Value | Reference |

| CAS Number | 75762-56-0 | [2][4] |

| Molecular Formula | C₁₃H₈BrClO | [2][5] |

| Molecular Weight | 295.56 g/mol | [2][4] |

| Appearance | Off-white to pale yellow solid | [6] |

| Melting Point | 64 - 67 °C (literature for related isomers) | [7] |

| Solubility | Soluble in organic solvents like ethanol, acetone, and toluene; slightly soluble in water. | [6] |

Safety Profile and Handling

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, data from closely related halogenated benzophenones indicate a consistent hazard profile.[8][9]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][10]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[8][11]

-

Handling Precautions: Avoid generating dust.[7] Prevent contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[12]

Synthesis of the Building Block: Friedel-Crafts Acylation

The most direct and industrially scalable method for synthesizing benzophenones is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). For this compound, this involves the acylation of chlorobenzene with 3-bromobenzoyl chloride.

Protocol 1: Synthesis of this compound

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, add anhydrous chlorobenzene (5.0 eq).

-

Catalyst Addition: Cool the flask to 0 °C in an ice bath. Slowly add anhydrous aluminum chloride (AlCl₃) (1.2 eq) in portions to the stirred solvent. Causality: Portion-wise addition at low temperature is crucial to manage the exothermic reaction and prevent side reactions.

-

Acyl Chloride Addition: Add 3-bromobenzoyl chloride (1.0 eq) dropwise to the suspension over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and concentrated HCl (2.0 eq). Causality: The acidic workup hydrolyzes the aluminum-ketone complex and dissolves any remaining AlCl₃.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

The Core of Reactivity: A Tale of Two Halogens

The synthetic utility of this compound stems from the differential reactivity of its two carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The C(sp²)-Br bond is significantly more reactive towards oxidative addition to a Pd(0) center than the C(sp²)-Cl bond. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. This reactivity gap allows for selective functionalization at the bromine-substituted position while leaving the chlorine atom intact for a potential subsequent transformation under more forcing conditions.

Application in Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of biaryl structures prevalent in pharmaceuticals and materials.[13][14] Using this compound, this reaction proceeds selectively at the C-Br bond.

Protocol 2: Selective Suzuki-Miyaura Coupling

This protocol is self-validating; successful formation of the product with the chlorine atom intact confirms the selective reactivity.

-

Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times. Causality: This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio), via syringe.[15]

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq) to the flask under a positive flow of argon.

-

Reaction: Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring by TLC.[15]

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to yield the desired biaryl product.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals.[16][17] The choice of ligand and base is critical for achieving high yields and accommodating a wide range of amine coupling partners.[18][19]

Protocol 3: Selective Buchwald-Hartwig Amination

-

Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq), the chosen phosphine ligand (e.g., X-Phos, 0.04 eq), and a palladium source (e.g., Pd₂(dba)₃, 0.02 eq).

-

Base and Amine: Add the base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu) (1.4 eq).

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

-

Solvent and Amine Addition: Add anhydrous, degassed toluene via syringe, followed by the amine coupling partner (1.2 eq). Causality: Sterically hindered phosphine ligands like X-Phos accelerate the reductive elimination step, which is often rate-limiting, and prevent β-hydride elimination side reactions.[20]

-

Reaction: Heat the mixture to 100-110 °C for 8-24 hours, monitoring by LC-MS or TLC.

-

Workup: Cool the reaction, dilute with ethyl acetate, and quench with water. Separate the layers and extract the aqueous phase with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography.

Case Study: Synthesis of a Kinase Inhibitor Precursor

Protein kinases are crucial targets in oncology, and many inhibitors feature a substituted biaryl or aryl-amino-aryl core structure.[21][22] this compound is an ideal starting material for such molecules. Here, we outline a synthetic strategy that leverages its differential reactivity.

This workflow demonstrates a strategic approach:

-

C-N Bond Formation: The more reactive C-Br bond is first functionalized via a Buchwald-Hartwig amination to install a key aniline-type moiety. This is a common feature in Type I and II kinase inhibitors that interact with the hinge region of the ATP-binding pocket.[22]

-

Further Functionalization: The resulting secondary amine in Intermediate A is now a nucleophile that can be further elaborated through acylation or alkylation to build out the rest of the inhibitor scaffold, targeting other regions of the kinase. The 4'-chloro substituent remains, offering a site for future diversification or contributing to the overall ADME profile of the final molecule.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for synthetic design. Its predictable, regioselective reactivity allows for the efficient and modular construction of complex molecules that are highly sought after in drug discovery and materials science. By understanding the principles governing its reactivity in cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can unlock its full potential to accelerate their synthetic programs. This guide provides the foundational knowledge and practical protocols to effectively integrate this powerful building block into any advanced synthesis workflow.

References

-

Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

-

Oregon State University. Experimental Chemistry II, CH 463 & 463H Poster Abstracts for 2010. Available at: [Link]

-

MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available at: [Link]

-

Master Organic Chemistry. Reactions and Mechanisms. Available at: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

PubChem. (3-Amino-2-chlorophenyl)-(4-bromophenyl)methanone. Available at: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

-

ResearchGate. Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Available at: [Link]

- Google Patents. A kind of synthetic method of the chloro benzophenone of 3 nitro 4.

-

Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]

-

MDPI. Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. Available at: [Link]

-

Arkivoc. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

-

PubChem. 3-Bromo-4-chlorothiophene. Available at: [Link]

-

Wikipedia. Alprazolam. Available at: [Link]

-

Pharmaffiliates. CAS No : 1545444-71-0 | Product Name : (3-Bromo-4-chlorophenyl)(4-fluorophenyl)methanone. Available at: [Link]

-

PubChem. 3-Bromo-4-chlorobenzoic acid. Available at: [Link]

- Google Patents. 4-Substituted pyrrolopyrimidine compounds as tyrosin kinase inhibitors.

-

ResearchGate. Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with.... Available at: [Link]

-

PubChem. 3-Bromobenzophenone. Available at: [Link]

-

Frontiers in Chemistry. Editorial: Recent advances in the research and development of kinase-inhibitory anticancer molecules. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 75762-56-0 [chemicalbook.com]

- 3. 75762-56-0|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 75762-56-0 [chemicalbook.com]

- 5. PubChemLite - this compound (C13H8BrClO) [pubchemlite.lcsb.uni.lu]

- 6. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 7. beta.lakeland.edu [beta.lakeland.edu]

- 8. echemi.com [echemi.com]

- 9. Page loading... [wap.guidechem.com]

- 10. 3-Bromobenzophenone | C13H9BrO | CID 70548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. researchgate.net [researchgate.net]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 19. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 20. real.mtak.hu [real.mtak.hu]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Editorial: Recent advances in the research and development of kinase-inhibitory anticancer molecules - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity profile of 3-Bromo-4'-chlorobenzophenone

An In-Depth Technical Guide to the Reactivity Profile of 3-Bromo-4'-chlorobenzophenone

Authored by: A Senior Application Scientist

Foreword: The Strategic Utility of a Dihalogenated Benzophenone Scaffold

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the benzophenone core serves as a privileged scaffold.[1] Its rigid, three-dimensional structure is a foundational element for building molecular complexity. The strategic introduction of halogen atoms, such as bromine and chlorine, onto this scaffold dramatically enhances its synthetic versatility. This compound is a prime exemplar of such a strategically functionalized intermediate. The differential reactivity of the C-Br bond versus the C-Cl bond, coupled with the electrophilic nature of the carbonyl group, provides orthogonal chemical handles for sequential, site-selective modifications. This guide offers an in-depth exploration of the reactivity profile of this compound, providing researchers, scientists, and drug development professionals with the foundational knowledge to leverage this molecule's full synthetic potential.

Molecular Overview and Physicochemical Properties

This compound, with the molecular formula C₁₃H₈BrClO, is a diaryl ketone featuring two distinct halogen substituents on its phenyl rings.[2] The bromine atom is positioned meta to the carbonyl on one ring, while the chlorine atom is in the para position on the other. This specific arrangement dictates the molecule's electronic properties and, consequently, its chemical reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 295.56 g/mol | [1] |

| Monoisotopic Mass | 293.9447 Da | [2] |

| Appearance | White to off-white crystalline powder/solid | [3] |

| Melting Point | 148.0 to 152.0 °C | |

| Solubility | Soluble in organic solvents like ethanol, methanol, and acetone; slightly soluble in water. | [3] |

| CAS Number | 75762-56-0 | [1] |

Core Synthesis: Friedel-Crafts Acylation

The most direct and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation. This reaction is a cornerstone of aromatic chemistry for forming carbon-carbon bonds to an aromatic ring.[1]

Mechanistic Rationale

The synthesis involves the reaction of chlorobenzene with 3-bromobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The chlorine atom on chlorobenzene is an ortho-, para-directing group.[1] Although it deactivates the ring towards electrophilic substitution due to its inductive effect, its lone pairs direct the incoming electrophile to the positions ortho and para to itself. The para position is sterically favored, leading to the desired 4'-chloro substitution pattern.[1]

The Lewis acid catalyst activates the 3-bromobenzoyl chloride by coordinating to the carbonyl oxygen, which makes the acyl carbon a much stronger electrophile, capable of attacking the electron-rich (albeit deactivated) chlorobenzene ring.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

Objective: To synthesize this compound from chlorobenzene and 3-bromobenzoyl chloride.

Materials:

-

3-Bromobenzoyl chloride

-

Chlorobenzene (serves as both reactant and solvent in excess)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM, as an optional co-solvent)

-

Hydrochloric acid (HCl), 5% aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol or Methanol (for recrystallization)

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas produced). Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension: To the flask, add chlorobenzene (3.0 eq) and anhydrous AlCl₃ (1.2 eq). Cool the mixture to 0-5°C in an ice bath.

-

Acyl Chloride Addition: Slowly add 3-bromobenzoyl chloride (1.0 eq) dropwise from the dropping funnel to the stirred suspension. Control the addition rate to maintain the internal temperature below 10°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl. This hydrolyzes the aluminum complex and separates the catalyst.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 5% HCl solution, water, saturated NaHCO₃ solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.[3]

Caption: Friedel-Crafts Acylation Workflow.

Reactivity at the Carbon-Bromine Bond

The C(sp²)-Br bond is the most versatile reaction site on the this compound molecule. Its reactivity is significantly greater than the C(sp²)-Cl bond under typical palladium-catalyzed cross-coupling conditions, allowing for selective functionalization.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron species with an organic halide.[4] For this compound, this reaction selectively targets the C-Br bond to synthesize biaryl ketones, which are valuable structures in medicinal chemistry.[5]

Causality and Mechanistic Insight

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

-

Oxidative Addition: A low-valent Pd(0) catalyst inserts into the C-Br bond. This is the rate-determining step and occurs much more readily for C-Br than for C-Cl bonds due to the lower bond dissociation energy of the former.

-

Transmetalation: The organoboron compound (e.g., a phenylboronic acid) is activated by a base (like K₂CO₃ or K₃PO₄) to form a more nucleophilic boronate species.[6] This species then transfers its organic group to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]

Caption: The Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple this compound with phenylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent (e.g., Toluene, Dioxane, DMF, with 10-20% water)

-

Inert atmosphere supplies (Argon or Nitrogen)

Procedure:

-

Reagent Combination: In a Schlenk flask or microwave vial, combine this compound, phenylboronic acid, and the base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

-

Solvent and Catalyst Addition: Add the degassed solvent(s) followed by the palladium catalyst under a positive pressure of the inert gas.

-

Heating: Heat the reaction mixture to 80-110°C with vigorous stirring for 2-12 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify the residue by flash column chromatography on silica gel to isolate the coupled product.[5][7]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds, a linkage ubiquitous in pharmaceuticals.[8] This reaction couples an aryl halide with a primary or secondary amine.[9] The higher reactivity of the aryl bromide allows for selective amination at the 3-position of the benzophenone core.

Causality and Mechanistic Insight

The catalytic cycle is similar to the Suzuki coupling but with key differences in the nucleophilic partner.[10]

-

Oxidative Addition: Pd(0) inserts into the C-Br bond, forming a Pd(II) complex.

-

Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is crucial for deprotonating the coordinated amine to form a palladium-amido complex.[10][11]

-

Reductive Elimination: This final step forms the C-N bond and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical; bulky, electron-rich ligands (e.g., XPhos, RuPhos, or bidentate ligands like BINAP) accelerate this rate-limiting step and prevent side reactions.[11][12]

Caption: The Buchwald-Hartwig Amination Cycle.

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To couple this compound with a secondary amine (e.g., morpholine).

Materials:

-

This compound (1.0 eq)

-

Morpholine (1.2 eq)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine Ligand (e.g., XPhos, 4 mol%)

-

Base (e.g., Sodium tert-butoxide (NaOt-Bu), 1.4 eq)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Inert atmosphere supplies (Argon or Nitrogen)

Procedure:

-

Reagent Combination: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, base, and this compound to a dry Schlenk tube.

-

Inert Atmosphere: Seal the tube, remove it from the glovebox, and establish an inert atmosphere via a Schlenk line.

-

Solvent and Amine Addition: Add the anhydrous solvent, followed by the amine, via syringe.

-

Heating: Heat the reaction mixture to 80-110°C. The reaction is typically complete within 1-24 hours. Monitor by TLC or LC-MS.

-

Work-up: After cooling, quench the reaction by adding water. Dilute with an organic solvent like ethyl acetate.

-

Purification: Filter the mixture through a pad of Celite to remove palladium residues. Wash the organic phase with brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography.

Reactivity at the Carbonyl Group

The carbonyl group of this compound is an electrophilic center, susceptible to attack by nucleophiles.

Reduction to a Benzhydrol Derivative

The most common transformation of the carbonyl group is its reduction to a secondary alcohol (a benzhydrol). This is typically achieved with hydride reagents.

Protocol: Sodium Borohydride Reduction

Objective: To reduce the carbonyl of this compound to the corresponding alcohol.

Materials:

-

This compound (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5-2.0 eq)

-

Solvent (e.g., Methanol (MeOH) or Ethanol (EtOH))

-

Ammonium chloride (NH₄Cl), saturated aqueous solution

Procedure:

-

Dissolution: Dissolve this compound in methanol in a round-bottom flask.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Add NaBH₄ portion-wise to the stirred solution. The addition is exothermic and may cause gas evolution.

-

Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours until TLC shows complete consumption of the starting material.

-

Quenching: Slowly add saturated NH₄Cl solution to quench the excess NaBH₄.

-

Extraction: Remove most of the methanol under reduced pressure. Add water and ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify if necessary.

Applications in Research and Development

The dual reactivity of this compound makes it a valuable building block.

-

Medicinal Chemistry: It serves as an intermediate for synthesizing a wide array of compounds for drug discovery.[13] The benzophenone core is found in anti-inflammatory, antimicrobial, and anticancer agents.[1] For example, it can be a precursor in the synthesis of complex heterocyclic systems like those found in alprazolam analogs.[14]

-

Materials Science: Benzophenone derivatives are widely used as photoinitiators in UV-curable coatings and inks.[3] The specific substitution pattern can be used to tune the photophysical properties for applications in organic light-emitting diodes (OLEDs).[1]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting.

Table 2: GHS Hazard Information

| Hazard Statement | Code | Description |

| Skin Irritation | H315 | Causes skin irritation.[15] |

| Eye Irritation | H319 | Causes serious eye irritation.[15] |

| Respiratory Irritation | H335 | May cause respiratory irritation.[15] |

Handling Precautions:

-

Use only in a well-ventilated area or a chemical fume hood.[15]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15]

-

Avoid breathing dust. Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]

References

-

Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

G-Pharma. (n.d.). Chlorobenzophenone: Properties, Applications, Synthesis, and Safety Considerations. [Link]

-

Wikipedia contributors. (n.d.). Alprazolam. Wikipedia. [Link]

-

Martins, M. A. P., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling Reaction. [Link]

-

Organic-Reaction.com. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

-

Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

- Google Patents. (n.d.). A kind of synthetic method of the chloro benzophenone of 3 nitro 4.

-

PubChem. (n.d.). This compound. [Link]

-

Zainal, Z., et al. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction. (Source for general Suzuki conditions). [Link]

-

PubChem. (n.d.). 3-Bromobenzophenone. [Link]

-

Kamal, A., et al. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. PubChemLite - this compound (C13H8BrClO) [pubchemlite.lcsb.uni.lu]

- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 11. jk-sci.com [jk-sci.com]

- 12. chem.libretexts.org [chem.libretexts.org]